![molecular formula C10H13FN6O2S B2859260 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole CAS No. 921061-95-2](/img/structure/B2859260.png)
5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They do not occur in nature and have the largest number of nitrogen atoms for any viable heterocycle .
Synthesis Analysis
Tetrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Molecular Structure Analysis
The tetrazole ring system has attracted much attention in medicinal chemistry. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They can form thiolate anions in the presence of bases .Physical And Chemical Properties Analysis
Tetrazoles are distinguished by their high nitrogen content. They possess several electron-donating centers and can be used as polydentate ligands in complex formation with diverse metals .Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole”, play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their bioisosterism to carboxylic acid and amide moieties, and lipophilicity which is potentially more beneficial when cell membrane is desired .
Mechanism of Action
Target of Action
The primary targets of the compound 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole are currently unknown. This compound belongs to the tetrazole family, which is known for its diverse biological applications . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
Tetrazoles in general have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could allow the compound to penetrate more easily through cell membranes . This could potentially enhance the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of tetrazoles, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O2S/c1-16(2)20(18,19)12-7-10-13-14-15-17(10)9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUGQSKAHFERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine |
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